N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzyl group attached to the nitrogen atom of the indole ring, with a chloro substituent at the 4-position and an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Chlorination: The indole core is then chlorinated at the 4-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
Benzylation: The nitrogen atom of the indole ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent at the 4-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and indole-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-bromo-1H-indol-1-yl)acetamide: Similar structure with a bromo substituent instead of chloro.
N-benzyl-2-(4-fluoro-1H-indol-1-yl)acetamide: Similar structure with a fluoro substituent instead of chloro.
N-benzyl-2-(4-methyl-1H-indol-1-yl)acetamide: Similar structure with a methyl substituent instead of chloro.
Uniqueness
N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide is unique due to its specific chloro substituent, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15ClN2O |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-benzyl-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C17H15ClN2O/c18-15-7-4-8-16-14(15)9-10-20(16)12-17(21)19-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,21) |
InChI Key |
UDFCIDDOSLBZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.